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Compound of Interest

Compound Name: Silicon disulfide

Cat. No.: B085357

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability and phase transitions of
silicon disulfide (SiSz) under high-pressure conditions. The information is compiled from
recent experimental and theoretical studies, offering valuable insights for materials science
research and applications where materials are subjected to extreme environments.

Data Presentation: High-Pressure Phases of SiS:z

The following table summarizes the key quantitative data on the various high-pressure phases
of silicon disulfide, comparing experimental observations with theoretical predictions.
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Experimental and Theoretical Protocols

A combination of advanced experimental and computational techniques has been employed to
investigate the high-pressure behavior of SiS-.

Experimental Methodologies

e High-Pressure Synthesis and In-Situ Analysis:

o Diamond Anvil Cell (DAC): This is the primary apparatus used to generate high pressures.
A sample is compressed between two diamond anvils. Pressure is typically calibrated
using a ruby fluorescence scale.

o Laser Heating: To achieve the necessary temperatures for phase transitions and synthesis
at high pressures, focused laser beams are used to heat the sample within the DAC.[7]

o In-Situ X-ray Diffraction (XRD): Synchrotron XRD is coupled with the DAC to probe the
crystal structure of the material as a function of pressure and temperature. This allows for
the identification of new phases and the determination of their lattice parameters and
space groups.
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o In-Situ Raman Spectroscopy: This technique is used to investigate the vibrational modes
of the material under pressure. Changes in the Raman spectra can indicate phase
transitions and provide information about bonding and structural changes.[7]

Computational Methodologies

e Ab Initio Calculations and Evolutionary Structure Search:

o Density Functional Theory (DFT): This quantum mechanical modeling method is used to
calculate the electronic structure and total energy of different crystal structures at various
pressures.[4][7]

o Evolutionary Algorithms (e.g., USPEX, XtalOpt): These algorithms are employed to predict
stable crystal structures at high pressures by searching for the lowest enthalpy structures
on the potential energy surface.[4]

o Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamics of
phase transitions and to confirm the stability of predicted structures at finite temperatures.

[3]4]

Visualizing High-Pressure Transitions in SiS2

The following diagrams illustrate the logical workflow of the investigation into SiS2 high-
pressure stability and the resulting phase transition pathway.
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Caption: Workflow for investigating SiSz high-pressure stability.
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Caption: Pressure-induced phase transitions of SiS:.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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